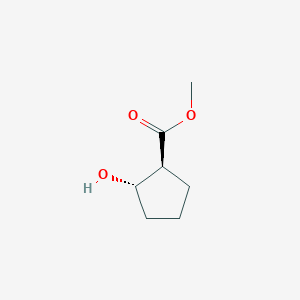![molecular formula C9H16O5 B055833 (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol CAS No. 112245-59-7](/img/structure/B55833.png)
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a naturally occurring compound that has been found to have various physiological effects. It is commonly referred to as "7-hydroxymitragynine," and is found in the leaves of the Mitragyna speciosa tree, which is native to Southeast Asia. This compound has been the subject of numerous scientific studies, and its potential applications are of great interest to researchers.
Mechanism Of Action
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol exerts its effects by binding to opioid receptors in the brain and spinal cord. Specifically, it binds to the mu-opioid receptor, which is involved in the modulation of pain and other physiological processes. This binding results in the activation of the receptor, leading to the release of neurotransmitters that produce the analgesic and other effects associated with this compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol are diverse and complex. It has been found to have analgesic, anti-inflammatory, antitussive, and antidiarrheal effects, as well as opioid-like effects. Additionally, this compound has been found to have sedative effects, making it a potential treatment for anxiety and insomnia. However, it can also cause respiratory depression and other adverse effects, making it a potentially dangerous substance.
Advantages And Limitations For Lab Experiments
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol has several advantages and limitations for use in lab experiments. One advantage is its potent analgesic and other effects, which make it a useful tool for studying pain and other physiological processes. Additionally, it has opioid-like effects, making it a potential alternative to traditional opioid medications in certain cases. However, its complex synthesis process and potential for adverse effects limit its use in some experiments.
Future Directions
There are several potential future directions for research on (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol. One direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in various fields. Finally, the development of new drugs based on the structure of this compound may be a promising direction for future research.
Synthesis Methods
The synthesis of (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a complex process that involves several steps. It is typically extracted from the leaves of the Mitragyna speciosa tree using various solvents and purification techniques. The resulting extract is then further processed to isolate the pure compound. The synthesis of this compound is challenging, and it requires a high level of expertise and specialized equipment.
Scientific Research Applications
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have analgesic, anti-inflammatory, and antitussive effects, making it a potential candidate for the treatment of pain and cough. It has also been found to have antidiarrheal effects, making it a potential treatment for diarrhea. Additionally, this compound has been found to have opioid-like effects, making it a potential alternative to traditional opioid medications.
properties
CAS RN |
112245-59-7 |
|---|---|
Product Name |
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1 |
InChI Key |
DJPWFPRHHGISOM-HBFKVTOISA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C |
SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



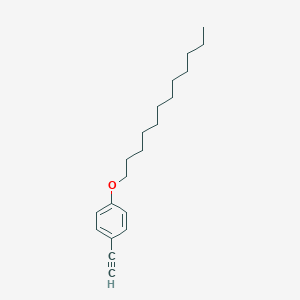
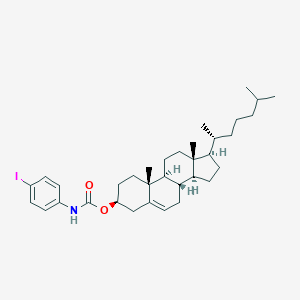
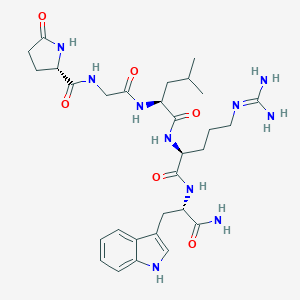
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)

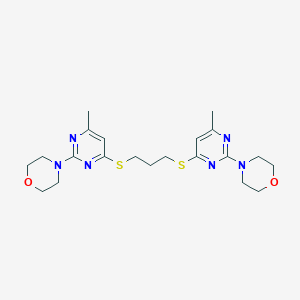
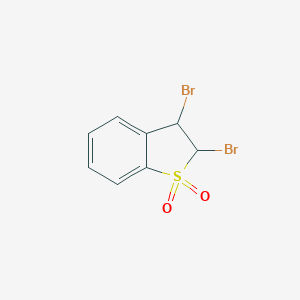
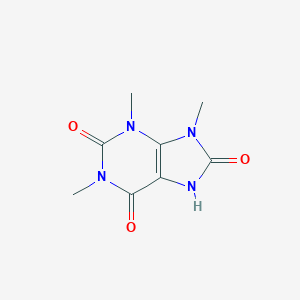
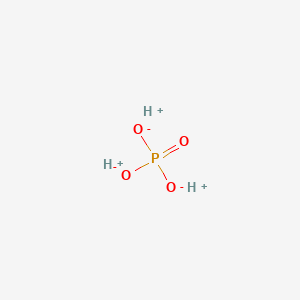
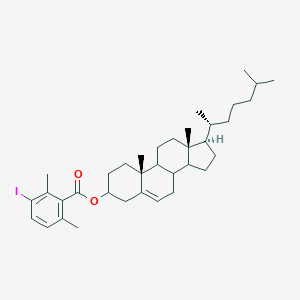
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)

